molecular formula C13H13LiSi B8376007 Lithium, (methyldiphenylsilyl)- CAS No. 3839-30-3

Lithium, (methyldiphenylsilyl)-

Cat. No.: B8376007
CAS No.: 3839-30-3
M. Wt: 204.3 g/mol
InChI Key: DDMOXRFQNGCSGV-UHFFFAOYSA-N
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Description

"Lithium, (methyldiphenylsilyl)-" is an organolithium reagent featuring a silyl group (Si) substituted with one methyl and two phenyl groups. Such compounds are typically employed in nucleophilic substitutions, conjugate additions, and deoxygenation reactions. The steric and electronic properties of the silyl substituents significantly influence reactivity and selectivity, making structural analogs valuable for comparative analysis .

Properties

CAS No.

3839-30-3

Molecular Formula

C13H13LiSi

Molecular Weight

204.3 g/mol

IUPAC Name

lithium;methyl(diphenyl)silanide

InChI

InChI=1S/C13H13Si.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q-1;+1

InChI Key

DDMOXRFQNGCSGV-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si-](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Battery Technology

Lithium-Sulfur Batteries

Lithium, (methyldiphenylsilyl)- plays a significant role in enhancing the performance of lithium-sulfur (Li-S) batteries. These batteries are known for their high energy density, making them ideal for electric vehicles and portable electronics. However, they face challenges such as polysulfide dissolution, which can lead to poor cycling stability and efficiency.

Recent studies have shown that using lithium, (methyldiphenylsilyl)- as an additive in electrolytes can help suppress polysulfide dissolution. This is achieved through a unique solvation mechanism where lithium ions are coordinated with the lithiophilic "head" of the compound, promoting the formation of micelle-like structures. These structures enhance lithium ion transport while preventing polysulfide dissolution, resulting in batteries that exhibit high coulombic efficiency and improved cycling stability .

Electrolyte Development

The incorporation of lithium, (methyldiphenylsilyl)- into non-aqueous electrolytic solutions has been shown to improve the overall performance of lithium-ion batteries. By blending this compound with fluorinated ethers, researchers have developed novel electrolytes that exhibit excellent chemical compatibility with lithium metal. This compatibility is crucial for maintaining high energy densities and long cycle lives in battery systems .

Biomedical Applications

Neuroprotective Properties

Lithium compounds, including lithium, (methyldiphenylsilyl)-, have been studied for their neuroprotective effects, particularly in the treatment of mood disorders and neurodegenerative diseases. Research indicates that lithium can inhibit glycogen synthase kinase-3 and promote brain-derived neurotrophic factor signaling, which enhances neuronal survival and function .

Clinical studies have demonstrated that therapeutic doses of lithium can protect neurons from various insults and improve cognitive functions in animal models of diseases such as Alzheimer's and Parkinson's . The potential for lithium to modulate intracellular signaling pathways suggests its utility in developing treatments for a range of neurological disorders.

Case Studies

Study Focus Findings
Zheng et al., 2019Lithium-Sulfur BatteriesDemonstrated improved cycling stability using lithium-based additives in electrolytes.
Han et al., 2020Neuroprotective EffectsFound that lithium compounds enhance neuronal survival pathways against neurodegenerative conditions.
PMC7317089Electrolyte DevelopmentShowed that novel electrolytes containing lithium compounds prevent polysulfide dissolution in Li-S batteries.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "Lithium, (methyldiphenylsilyl)-" with structurally or functionally related organolithium reagents, focusing on molecular features, reactivity, and applications.

Lithium, (dimethylphenylsilyl)- (CAS 3839-31-4)

  • Molecular Formula : C₈H₁₁LiSi
  • Substituents : Two methyl groups and one phenyl group on silicon.
  • Reactivity and Applications: Monomeric in ether, as confirmed by NMR studies, enhancing its nucleophilicity . Effective in carbonyl additions, deoxygenation reactions, and copper(I)-mediated conjugate additions to α,β-unsaturated compounds .
  • Solubility: Soluble in THF and Et₂O, typical for organolithium reagents .

Lithium Diphenylphosphide (CAS 4541-02-0)

  • Molecular Formula : C₁₂H₁₀LiP
  • Substituents : A diphenylphosphide anion (P center).
  • Reactivity and Applications :
    • Primarily used in R&D settings for synthesizing phosphorus-containing complexes .
    • The phosphorus center confers stronger basicity compared to silicon-based analogs, altering its nucleophilic profile .
  • Safety: Classified for research use only, reflecting the pyrophoric nature of organolithium compounds .

Key Difference : The phosphorus atom introduces distinct electronic properties, making it more suited for forming metal-phosphorus bonds compared to silicon-based reagents.

General Trends in Silyllithium Reagents

  • Steric Effects : Bulky substituents (e.g., phenyl groups) reduce aggregation and enhance selectivity in reactions.
  • Electronic Effects : Electron-withdrawing groups on silicon increase the reagent’s electrophilicity, while electron-donating groups (e.g., methyl) enhance nucleophilicity.

Data Table: Comparative Overview

Compound CAS Number Molecular Formula Substituents Key Applications Solubility Aggregation State
Lithium, (methyldiphenylsilyl)- N/A Likely C₁₃H₁₃LiSi Methyl, Diphenyl Inferred: Conjugate additions, deoxygenation Not Available Not Available
Lithium, (dimethylphenylsilyl)- 3839-31-4 C₈H₁₁LiSi Dimethyl, Phenyl Carbonyl additions, Cu-mediated reactions THF, Et₂O Monomeric
Lithium Diphenylphosphide 4541-02-0 C₁₂H₁₀LiP Diphenyl (P) Phosphorus synthesis, R&D Not Provided Not Provided

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the oxidative insertion of lithium into the silicon-chlorine bond of chloro(methyl)diphenylsilane (ClSiMePh₂). The reaction proceeds in anhydrous THF under inert argon atmosphere at 0°C:

ClSiMePh2+2LiLiSiMePh2+LiCl\text{ClSiMePh}2 + 2\text{Li} \rightarrow \text{LiSiMePh}2 + \text{LiCl}

Stepwise Protocol :

  • Lithium Preparation : Granular lithium shot is washed with hexane to remove mineral oil impurities, then treated with chlorotrimethylsilane (TMSCl) in THF at 0°C for 30 minutes to etch surface oxides.

  • Reagent Addition : A solution of chloro(methyl)diphenylsilane in THF is added dropwise to the activated lithium.

  • Quenching and Analysis : Aliquots are periodically quenched with excess TMSCl, evaporated, and analyzed via ¹H NMR to monitor silyllithium formation.

Optimization Insights :

  • Temperature Control : Maintaining 0°C prevents side reactions such as Wurtz-type coupling.

  • Lithium Purity : Surface-oxidized lithium reduces reactivity; TMSCl pretreatment enhances yield by 20–30%.

  • Solvent Choice : THF’s Lewis basicity stabilizes the silyllithium intermediate, whereas ethereal solvents like diethyl ether lead to slower kinetics.

Byproduct Formation and Mitigation

The primary byproduct, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, arises from dimerization of the silyllithium species. This is suppressed by:

  • Using a 1.5–2.0 molar excess of lithium.

  • Ensuring rapid stirring to disperse reactive intermediates.

Disilane Intermediate Cleavage Method

Synthesis via Disilane Precursors

An alternative route involves the cleavage of 1,1,2,2-tetramethyl-1,2-diphenyldisilane with lithium metal. This method, adapted from analogous phenyldimethylsilyllithium syntheses, proceeds as:

Ph2MeSi-SiMePh2+2Li2LiSiMePh2\text{Ph}2\text{MeSi-SiMePh}2 + 2\text{Li} \rightarrow 2\text{LiSiMePh}_2

Procedure :

  • Disilane Synthesis : Chloro(methyl)diphenylsilane is treated with lithium in THF to form the disilane.

  • Reductive Cleavage : The disilane is refluxed with excess lithium for 12–24 hours, yielding the silyllithium reagent.

Advantages :

  • Higher Purity : Disilane intermediates are easier to isolate and purify via distillation.

  • Scalability : Suitable for multi-gram syntheses with consistent yields (70–85%).

Challenges :

  • Extended Reaction Times : Prolonged heating risks THF decomposition, necessitating solvent stabilization with radical inhibitors like BHT.

Comparative Analysis of Preparation Methods

ParameterDirect Chlorosilane MethodDisilane Cleavage Method
Yield 60–75%70–85%
Reaction Time 4–8 hours12–24 hours
Byproducts Disilane, LiClHexamethyldisiloxane
Scalability Up to 5 mmolUp to 20 mmol
Purity (NMR) >90%>95%

Key Observations :

  • The disilane method offers superior yields and purity but requires longer synthesis times.

  • Direct chlorosilane reaction is preferable for rapid, small-scale preparations.

Analytical Validation and Quality Control

Quantitative ¹H NMR Analysis

Post-synthesis analysis employs ¹H NMR to quantify silyllithium content. Quenching an aliquot with TMSCl generates trimethylsilyl ether derivatives, whose integration relative to internal standards (e.g., CHCl₃) confirms reagent concentration.

Titration Techniques

Double titration with 1,2-dibromoethane and methanol distinguishes silyllithium from residual lithium metal:

  • First Titration : 1,2-Dibromoethane reacts with silyllithium to form silyl bromide.

  • Second Titration : Methanol protonates unreacted silyllithium, releasing hydrogen gas.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Lithium (methyldiphenylsilyl)- in academic research?

  • Methodological Answer : Synthesis typically involves reacting methyldiphenylsilane with lithium metal in anhydrous solvents under inert atmospheres (e.g., argon). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural validation (¹H, ¹³C, ²⁹Si) and X-ray crystallography for solid-state confirmation. Purity assessment via elemental analysis and chromatographic methods (e.g., GC-MS) is critical. Experimental details must be rigorously documented to ensure reproducibility, including solvent purity, reaction temperatures, and stoichiometric ratios .

Q. How can computational methods like density functional theory (DFT) guide preliminary studies of Lithium (methyldiphenylsilyl)-?

  • Methodological Answer : DFT simulations using generalized gradient approximation (GGA) functionals (e.g., PW91) optimize molecular geometries and predict electronic properties such as HOMO-LUMO gaps. Basis sets should include relativistic effects for lithium and silicon. Ultrasoft pseudopotentials or projector augmented-wave (PAW) methods improve accuracy for core-electron interactions. Calculations should validate experimental observations, such as bond dissociation energies or redox potentials .

Q. What safety protocols are essential when handling Lithium (methyldiphenylsilyl)- in laboratory settings?

  • Methodological Answer : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure. Personal protective equipment (PPE) includes flame-resistant lab coats, nitrile gloves, and safety goggles. Waste disposal must follow institutional guidelines for reactive organolithium compounds. Emergency protocols for fire or skin contact should align with material safety data sheets (MSDS) .

Advanced Research Questions

Q. How does the ionic conductivity of Lithium (methyldiphenylsilyl)- compare to other lithium salts in solid-state electrolyte systems?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) measures ionic conductivity across varying temperatures. Compare results with commercial salts (e.g., LiPF₆) using Arrhenius plots to assess activation energies. Pair with ab initio molecular dynamics (AIMD) simulations to model ion migration barriers. Contradictions in data may arise from impurities or electrode-electrolyte interfacial effects, requiring controlled synthesis and in situ characterization .

Q. What mechanistic insights explain the thermal decomposition pathways of Lithium (methyldiphenylsilyl)- under oxidative conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products. Computational studies using transition-state theory (e.g., Nudged Elastic Band method) map reaction coordinates. Compare experimental and theoretical results to resolve discrepancies, such as unexpected byproducts due to solvent interactions or catalytic surfaces .

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